

In-Depth Technical Guide on Chitin Synthase Inhibitor 8

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Chitin synthase inhibitor 8*

Cat. No.: B15141263

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Information

IUPAC Name: (E)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxo-N-phenylbut-2-enamide

Compound ID: **Chitin synthase inhibitor 8** (also referred to as compound 9d in primary literature)

Chemical Structure:

Molecular Formula: C₂₃H₂₃N₃O₅

Molecular Weight: 421.45 g/mol

Canonical SMILES:

COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)C=CC(=O)NC4=CC=CC=C4

InChI Key: KBJYJSSFTDSTLN-MDZDMXLPSA-N

Introduction

Chitin, a polymer of β -(1,4)-linked N-acetylglucosamine, is an essential structural component of the fungal cell wall, providing rigidity and protection. Crucially, chitin and the enzymatic

machinery for its synthesis are absent in vertebrates, making chitin synthase a highly attractive target for the development of selective antifungal therapies. **Chitin synthase inhibitor 8** is a novel compound belonging to a series of spiro[benzoxazine-piperidin]-one derivatives. These compounds have been designed and synthesized as potent inhibitors of chitin synthase, demonstrating significant antifungal activity. This technical guide provides a comprehensive overview of **Chitin synthase inhibitor 8**, including its synthesis, mechanism of action, quantitative inhibitory and antifungal data, and detailed experimental protocols.

Mechanism of Action

Chitin synthase inhibitor 8 and its analogues function by directly inhibiting the activity of chitin synthase. This inhibition disrupts the synthesis of chitin, a critical component of the fungal cell wall. The integrity of the cell wall is compromised, leading to osmotic instability, morphological abnormalities, and ultimately, the cessation of fungal growth. The targeting of chitin synthase has been confirmed through various experimental approaches, including sorbitol protection assays. In these assays, the presence of an osmotic stabilizer like sorbitol can rescue fungal cells from the lytic effects of cell wall-disrupting agents, indicating that the compound's primary target is indeed the cell wall.

Data Presentation

The following tables summarize the quantitative data for **Chitin synthase inhibitor 8** (compound 9d) and related compounds from the spiro[benzoxazine-piperidin]-one series, as reported in the primary literature.

Table 1: Chitin Synthase Inhibitory Activity

Compound	Concentration ($\mu\text{g/mL}$)	Inhibition Percentage (%)	IC_{50} (mM)
9d (Chitin synthase inhibitor 8)	300	69	Not explicitly reported
9a	300	>60	0.14
9o	300	>60	0.11
9s	300	>60	0.10
9t	300	>60	0.16
Polyoxin B (Control)	-	-	Equal to test compounds

Table 2: In Vitro Antifungal Activity (MIC in $\mu\text{g/mL}$)

Compound	Candida albicans (ATCC 76615)	Aspergillus flavus (ATCC 16870)	Aspergillus fumigatus (GIMCC 3.19)	Cryptococcus neoformans (ATCC 32719)
9d (Chitin synthase inhibitor 8)	Broad-spectrum activity reported, specific MIC values equal to fluconazole and polyoxin B.			
9a	Broad-spectrum activity	Broad-spectrum activity	Broad-spectrum activity	Broad-spectrum activity
9h	Broad-spectrum activity	Broad-spectrum activity	Broad-spectrum activity	Broad-spectrum activity
9s	Broad-spectrum activity	Broad-spectrum activity	Broad-spectrum activity	Broad-spectrum activity
9t	Broad-spectrum activity	Broad-spectrum activity	Broad-spectrum activity	Broad-spectrum activity
Fluconazole (Control)	-	-	-	-
Polyoxin B (Control)	-	-	-	-

Experimental Protocols

Synthesis of (E)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxo-N-phenylbut-2-enamide (Chitin synthase inhibitor 8)

The synthesis of **Chitin synthase inhibitor 8** involves a multi-step process, beginning with the formation of the spiro[benzoxazine-piperidin]-one core, followed by the addition of the α,β -unsaturated carbonyl fragment. The detailed protocol is based on the methods described by Xu, et al. in the European Journal of Medicinal Chemistry (2022).

Step 1: Synthesis of the Spiro[benzoxazine-piperidin]-one Intermediate

- This step typically involves the reaction of an appropriate N-substituted 4-piperidone with an isatoic anhydride derivative in the presence of a suitable solvent and catalyst.

Step 2: Acylation with the α,β -Unsaturated Carbonyl Moiety

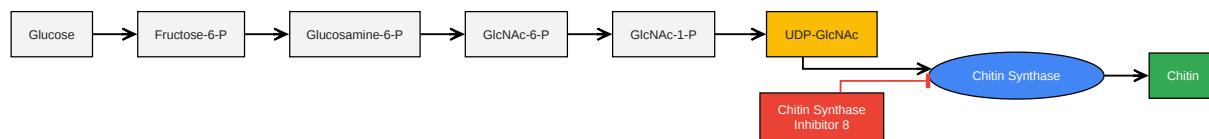
- The spiro[benzoxazine-piperidin]-one intermediate is then acylated with (E)-4-oxo-4-(phenylamino)but-2-enoic acid or its activated derivative (e.g., acid chloride) to yield the final product. The reaction is typically carried out in an inert solvent with a base to neutralize the acid formed.

Chitin Synthase Inhibition Assay

This assay is performed to determine the inhibitory effect of the compound on chitin synthase activity. The following is a generalized protocol based on established methods.

- Enzyme Preparation: A crude preparation of chitin synthase is obtained from a fungal source, such as *Sclerotiorum sclerotiorum*. This typically involves culturing the fungus, harvesting the mycelia, and preparing a cell-free extract through mechanical disruption and centrifugation.
- Assay Reaction: The assay is conducted in a 96-well microtiter plate coated with wheat germ agglutinin (WGA), which binds to chitin.
- The reaction mixture contains a buffer (e.g., 50 mM Tris-HCl, pH 7.5), the substrate UDP-N-acetylglucosamine (UDP-GlcNAc), N-acetylglucosamine (GlcNAc), and CoCl₂.
- The test compound, dissolved in DMSO, is added to the wells at various concentrations.
- The reaction is initiated by the addition of the chitin synthase enzyme preparation.
- The plate is incubated at 30°C for a defined period (e.g., 3 hours) to allow for chitin synthesis.
- Detection: After incubation, the plate is washed to remove unreacted substrates. A solution of horseradish peroxidase-conjugated wheat germ agglutinin (WGA-HRP) is added to the wells and incubated.

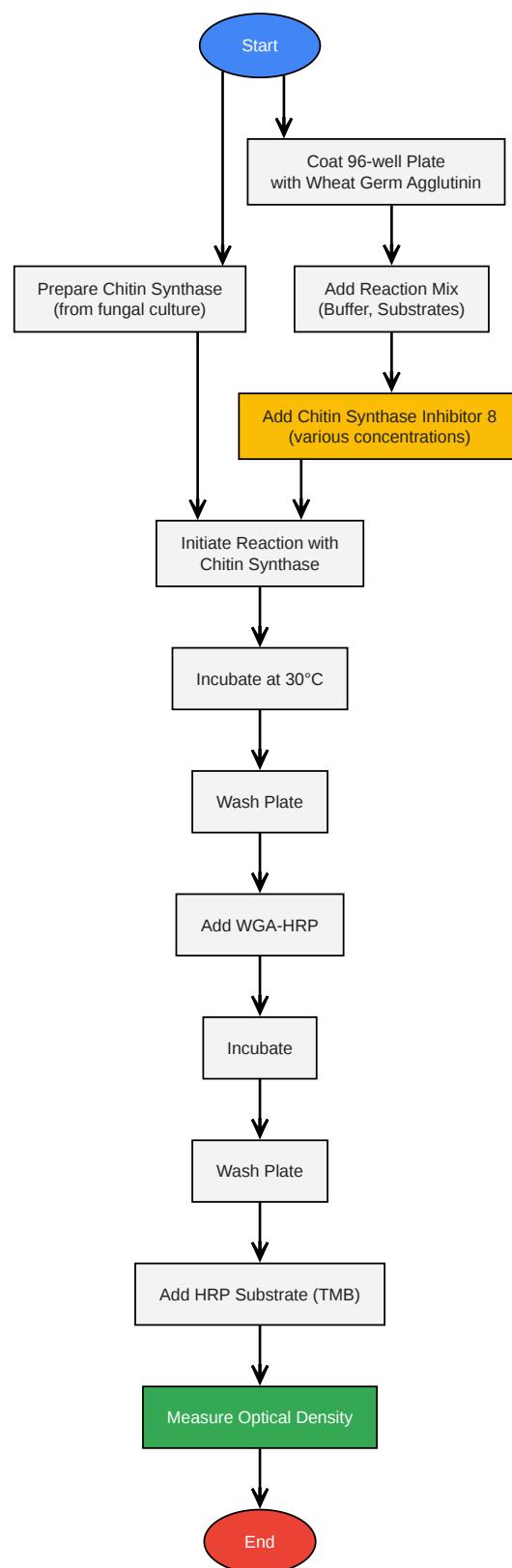
- Following another washing step, a substrate for HRP (e.g., TMB) is added, and the optical density is measured at a specific wavelength (e.g., 600 nm). The inhibition of chitin synthase activity is calculated relative to a control without the inhibitor.


Antifungal Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) of the compound against various fungal strains is determined using a broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

- Fungal Inoculum Preparation:** Fungal strains are cultured on appropriate agar plates. A suspension of fungal spores or cells is prepared in a sterile saline solution and adjusted to a specific concentration.
- Assay Setup:** The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
- Inoculation:** Each well is inoculated with the prepared fungal suspension.
- Incubation:** The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
- MIC Determination:** The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to a drug-free control.

Mandatory Visualizations


Fungal Chitin Biosynthesis Pathway and Inhibition

[Click to download full resolution via product page](#)

Caption: Simplified fungal chitin biosynthesis pathway and the point of inhibition by **Chitin Synthase Inhibitor 8**.

Experimental Workflow for Chitin Synthase Inhibition Assay

[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for the in vitro chitin synthase inhibition assay.

- To cite this document: BenchChem. [In-Depth Technical Guide on Chitin Synthase Inhibitor 8]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15141263#chitin-synthase-inhibitor-8-iupac-name-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com